Sodium decane-1-sulfonate hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

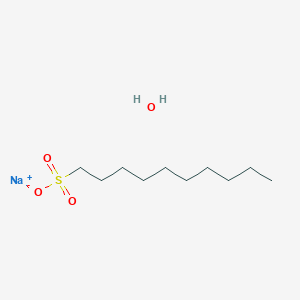

Sodium decane-1-sulfonate hydrate: is an anionic surfactant widely used in various analytical and industrial applications. It is known for its ability to act as an ion-associating reagent, particularly in high-performance liquid chromatography (HPLC) and ion-pair liquid chromatography. The compound’s molecular formula is C10H21NaO3S and it has a molecular weight of 244.33 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium decane-1-sulfonate hydrate can be synthesized through the sulfonation of decane followed by neutralization with sodium hydroxide. The typical reaction involves the use of sulfur trioxide or chlorosulfonic acid as the sulfonating agent. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired sulfonate product .

Industrial Production Methods: In industrial settings, the production of sodium;decane-1-sulfonate;hydrate involves large-scale sulfonation reactors where decane is reacted with sulfur trioxide. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt. The product is purified through recrystallization from ethanol and dried over silica gel .

Análisis De Reacciones Químicas

Types of Reactions: Sodium decane-1-sulfonate hydrate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in ion-pair formation reactions, which are crucial for its role in chromatography .

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.

Ion-Pair Formation: Involves the use of counterions like tetrabutylammonium or other cationic species.

Major Products: The major products formed from these reactions include various substituted decane derivatives and ion-pair complexes that are useful in analytical separations .

Aplicaciones Científicas De Investigación

Analytical Chemistry

Sodium decane-1-sulfonate is primarily utilized as an ion-pairing reagent in high-performance liquid chromatography (HPLC). This application is critical for the separation and analysis of peptides, proteins, and other organic compounds.

HPLC Applications

| Application Type | Description |

|---|---|

| Ion-Pair Chromatography | Enhances the retention of anionic and neutral compounds during HPLC analysis. |

| Peptide Analysis | Increases the resolution of peptide separations, allowing for better identification and quantification. |

Case studies have demonstrated that using sodium decane-1-sulfonate as an ion-pairing agent can yield significant improvements in peak resolution and retention time for various analytes. For instance, a study showed that the incorporation of sodium decane-1-sulfonate resulted in a tenfold increase in the yield of defined ubiquitin-protein conjugates during protein analysis .

Biological Research

In biological contexts, sodium decane-1-sulfonate serves as a surfactant that can facilitate various biochemical reactions and processes.

Biochemical Applications

| Application Type | Description |

|---|---|

| Surfactant in Biochemical Reactions | Acts as a stabilizing agent for proteins and enzymes, enhancing their activity and stability. |

| Protein Conjugation | Used to generate ubiquitin-protein conjugates effectively, which are essential for studying protein interactions and functions. |

Research has indicated that sodium decane-1-sulfonate can significantly enhance the solubility and stability of certain proteins in aqueous solutions, making it valuable for enzyme assays and protein purification processes .

Industrial Applications

Sodium decane-1-sulfonate is also employed in various industrial applications due to its surfactant properties.

Industrial Uses

| Application Type | Description |

|---|---|

| Detergents | Utilized in formulating cleaning products due to its ability to lower surface tension and enhance wetting properties. |

| Emulsifiers | Serves as an emulsifying agent in food processing and cosmetics, improving texture and stability. |

The compound's effectiveness as a detergent has been documented in several formulations where it aids in emulsifying oils and fats, thus enhancing cleaning efficiency .

Toxicological Insights

Mecanismo De Acción

Sodium decane-1-sulfonate hydrate exerts its effects primarily through its ability to form ion pairs with positively charged analytes. This ion-pair formation enhances the separation and resolution of analytes in chromatographic techniques. The sulfonate group interacts with cationic species, facilitating their retention on chromatographic columns .

Comparación Con Compuestos Similares

- Sodium;octane-1-sulfonate;hydrate

- Sodium;heptane-1-sulfonate;hydrate

- Sodium;hexane-1-sulfonate;hydrate

Uniqueness: Sodium decane-1-sulfonate hydrate is unique due to its longer alkyl chain, which provides better hydrophobic interactions and enhances its effectiveness as an ion-associating reagent compared to shorter-chain sulfonates .

Propiedades

IUPAC Name |

sodium;decane-1-sulfonate;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O3S.Na.H2O/c1-2-3-4-5-6-7-8-9-10-14(11,12)13;;/h2-10H2,1H3,(H,11,12,13);;1H2/q;+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTSKRWBHHUIRQ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCS(=O)(=O)[O-].O.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23NaO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.